In-Depth Technical Guide: TP-16, a Novel and Selective EP4 Receptor Antagonist
In-Depth Technical Guide: TP-16, a Novel and Selective EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-16 is a novel, potent, and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of TP-16. Detailed experimental protocols for its synthesis and in vitro/in vivo evaluation are presented, along with a summary of its key quantitative parameters. TP-16 has emerged as a significant research tool for investigating the role of the PGE2-EP4 signaling pathway in various pathological processes, particularly in the tumor microenvironment of colorectal cancer.
Chemical Structure and Physicochemical Properties
TP-16 is a synthetic small molecule with a complex aromatic structure. Its systematic name and key identifiers are provided below.
Chemical Structure:
Caption: Chemical structure of TP-16.
A summary of the key physicochemical properties of TP-16 is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H22FNO4S | [2][3] |
| Molecular Weight | 439.50 g/mol | [2][3] |
| CAS Number | 2332972-26-4 | [2][3] |
| Appearance | Crystalline solid | [4] |
| Purity | >98% | [4] |
| Solubility | DMSO: 30 mg/mL | [4] |
| DMF: 30 mg/mL | [4] | |
| DMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL | [4] | |
| Storage | Store at -20°C | [4] |
Mechanism of Action and Signaling Pathway
TP-16 is a selective antagonist of the EP4 receptor, a G-protein coupled receptor (GPCR) that is activated by prostaglandin E2 (PGE2). The EP4 receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer.[1] By blocking the binding of PGE2 to the EP4 receptor, TP-16 inhibits downstream signaling pathways.
The primary signaling pathway initiated by EP4 receptor activation involves coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). EP4 can also couple to other pathways, such as the PI3K-Akt pathway. In the context of the tumor microenvironment, PGE2-EP4 signaling promotes the differentiation of immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs), thereby hindering anti-tumor immunity. TP-16 effectively blocks these immunosuppressive functions.
Caption: Simplified signaling pathway of the EP4 receptor and the inhibitory action of TP-16.
Biological Activity
TP-16 exhibits potent and selective antagonist activity against the EP4 receptor.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 2.1 nM | - | - | [1] |
Experimental Protocols
Synthesis of TP-16
A detailed, scalable synthesis protocol for a potent and selective prostaglandin EP4 antagonist has been described, which involves a seven-step sequence and features the use of two consecutive iron-catalyzed Friedel-Crafts substitutions.[5] While the specific synthesis of TP-16 is detailed in the primary literature, a generalizable multi-step synthesis for similar EP4 antagonists is outlined below.
Caption: General workflow for the synthesis of TP-16 and related EP4 antagonists.
Detailed Steps: The specific reagents, reaction conditions, and purification methods are proprietary and detailed in the primary research publication by Lu W, et al. (2020). A general outline is as follows:
-
Friedel-Crafts Acylation: Reaction of a substituted aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst (e.g., iron(III) chloride) to form a ketone intermediate.
-
Second Friedel-Crafts Reaction: Further elaboration of the ketone intermediate via another Friedel-Crafts reaction to introduce additional structural complexity.
-
Cyclization: Intramolecular reaction to form a key heterocyclic ring system present in the TP-16 scaffold.
-
Amide Coupling: Coupling of the heterocyclic intermediate with a substituted benzoic acid derivative using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Saponification: Hydrolysis of an ester group to the final carboxylic acid of TP-16.
In Vitro cAMP Functional Assay
This assay measures the ability of TP-16 to inhibit PGE2-induced cAMP production in cells expressing the EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Phosphate-buffered saline (PBS).
-
Cell dissociation solution (e.g., Trypsin-EDTA).
-
Stimulation buffer.
-
Prostaglandin E2 (PGE2).
-
TP-16.
-
cAMP assay kit (e.g., HTRF-based).
Protocol:
-
Cell Culture: Culture HEK293-EP4 cells in T175 flasks until they reach approximately 80% confluency.
-
Cell Preparation:
-
Wash cells with PBS.
-
Detach cells using a cell dissociation solution.
-
Resuspend cells in PBS and centrifuge at 340 x g for 3 minutes.
-
Discard the supernatant and resuspend the cell pellet in stimulation buffer.
-
Determine cell concentration and viability.
-
Dilute the cells to the desired concentration in stimulation buffer.[6]
-
-
Assay Procedure:
-
Dispense the cell suspension into a 96-well assay plate.
-
Pre-incubate the cells with varying concentrations of TP-16 or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80 concentration) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the PGE2-induced cAMP response for each concentration of TP-16.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Colorectal Cancer Mouse Model
This protocol describes the establishment of an orthotopic mouse model of colorectal cancer to evaluate the in vivo efficacy of TP-16.
Materials:
-
6-8 week old BALB/c nude mice.
-
Colorectal cancer cell line (e.g., CT26 or HCT116) expressing luciferase.
-
Cell culture medium and reagents.
-
Matrigel.
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
TP-16 formulation for oral administration.
-
Bioluminescence imaging system.
Protocol:
-
Cell Preparation:
-
Culture colorectal cancer cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in a 1:1 mixture of culture medium and Matrigel on ice.[7]
-
-
Orthotopic Implantation:
-
Anesthetize the mouse using isoflurane.
-
Make a small abdominal incision to expose the cecum.
-
Inject the cell suspension (e.g., 5 x 10^5 cells in 50 µL) into the subserosal layer of the cecum.[8]
-
Close the peritoneum and skin with sutures.
-
-
Drug Administration:
-
Allow the tumors to establish for a specified period (e.g., 7-10 days).
-
Randomize the mice into treatment and control groups.
-
Administer TP-16 orally at the desired dose and schedule. The control group receives the vehicle.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth and metastasis by bioluminescence imaging at regular intervals.
-
Measure primary tumor volume using calipers if palpable.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest the primary tumors and metastatic tissues (e.g., liver, lymph nodes).
-
Perform histological and immunohistochemical analysis to assess tumor pathology and immune cell infiltration.
-
Conclusion
TP-16 is a valuable research tool for elucidating the role of the EP4 receptor in health and disease. Its high potency and selectivity make it a suitable candidate for in-depth preclinical investigations, particularly in the fields of oncology and immunology. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting the PGE2-EP4 signaling axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Scalable synthesis of a prostaglandin EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse model of colorectal cancer: orthotopic co-implantation of tumor and stroma cells in cecum and rectum - PMC [pmc.ncbi.nlm.nih.gov]
